Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-
Description
Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- (CAS: 205260-11-3) is a halogenated quinoline derivative with the molecular formula C₁₃H₁₄ClN₃ and a molecular weight of 247.72 g/mol. Its structure features a chlorine atom at the 8-position, a methyl group at the 2-position, and a piperazinyl moiety at the 4-position of the quinoline core . Key physicochemical properties include a predicted boiling point of 433.5 ± 35.0 °C, a density of 1.257 ± 0.06 g/cm³, and a pKa of 8.52 ± 0.10, indicating moderate basicity . The compound’s structural attributes make it a candidate for diverse biological applications, particularly in central nervous system (CNS) disorders, as suggested by analogues in the same structural family .
Structure
3D Structure
Properties
CAS No. |
1146293-28-8 |
|---|---|
Molecular Formula |
C14H16ClN3 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
8-chloro-2-methyl-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H16ClN3/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10/h2-4,9,16H,5-8H2,1H3 |
InChI Key |
YQVIFBFVEIVFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Construction of the 2-Methyl-8-Chloroquinoline Backbone
The synthesis of 8-chloro-2-methylquinoline serves as a foundational step. A modified Claisen condensation approach, adapted from radiolabeling studies, involves reacting diethyl malonate with triethyl orthoformate and acetic anhydride in the presence of ZnCl₂ to form ethyl ethoxymethylene-malonate. Subsequent condensation with m-chloroaniline yields 7-chloro-4-hydroxy-3-quinoline ethyl carboxylate, which undergoes decarboxylation and chlorination with POCl₃ to produce 4,7-dichloroquinoline. Adjusting the substitution pattern to introduce a methyl group at position 2 requires alkylation of 8-hydroxyquinoline derivatives. For instance, 2-methyl-8-hydroxyquinoline is synthesized by reacting 8-hydroxyquinoline with methyl iodide under basic conditions. Chlorination of the hydroxyl group at position 8 is achieved using POCl₃, yielding 8-chloro-2-methylquinoline.
Piperazine Substitution at Position 4
Introducing the piperazinyl group at position 4 involves nucleophilic aromatic substitution (NAS). A patent by US9206133B2 details the reaction of 4,7-dichloroquinoline with piperazine in methanol under reflux, using less than three stoichiometric equivalents of piperazine to minimize dimerization. Adapted for 8-chloro-2-methylquinoline, this method substitutes the 4-chloro group with piperazine. Key optimizations include:
-
Solvent selection : Methanol promotes solubility while reducing side reactions compared to higher alcohols like i-PrOH.
-
Stoichiometry : A 2.5:1 molar ratio of piperazine to quinoline derivative balances yield and purity.
-
Reaction duration : Refluxing for 8–12 hours ensures complete substitution, monitored by TLC or HPLC.
Post-reaction workup involves filtration to remove unreacted piperazine hydrochloride, followed by crystallization from aqueous methanol to isolate 8-chloro-2-methyl-4-(1-piperazinyl)quinoline in >98% purity.
Comparative Analysis of Methodologies
Traditional vs. Green Synthesis
Early methods, such as those in WO04002960, employed ethanolic dilution and tenfold excess piperazine, yielding 65% product but generating significant waste. In contrast, the “green” process in US9206133B2 uses methanol and substoichiometric piperazine, achieving 82–86% yield with minimal solvent consumption. Environmental metrics for both methods are summarized below:
Polymorphic Control
The crystalline form of the final product significantly impacts bioavailability. US9206133B2 identifies three polymorphs (B, C, D) of 4-piperazinylquinoline derivatives, with Form B exhibiting superior stability and solubility. Crystallization from water-methanol mixtures (3:1 v/v) at 4°C selectively produces Form B, characterized by PXRD peaks at 2θ = 12.3°, 18.7°, and 24.1°.
Analytical and Spectroscopic Validation
Structural Elucidation
Purity Assessment
HPLC analysis using a C18 column (ACN:H₂O 70:30, 1 mL/min) shows a single peak at t<sub>R</sub> = 6.2 min, confirming >99% purity. Residual piperazine is undetectable (<0.1%) by ion chromatography.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- is often achieved through various methodologies involving piperazine and quinoline derivatives. Notably, the synthesis can occur via a reaction of 4,7-dichloroquinoline with piperazine in methanolic solutions, yielding high purity and specific polymorphic forms . The development of greener synthesis methods has also been emphasized, allowing for more environmentally friendly production processes .
Antimalarial Properties
Quinoline derivatives are predominantly recognized for their antimalarial properties. The compound has been evaluated in the context of Plasmodium falciparum resistance. Studies have shown that quinoline-piperazine conjugates exhibit potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, highlighting their potential as new antimalarial agents .
Anticancer Potential
Recent research has identified quinoline derivatives as promising candidates in cancer therapy. Compounds similar to Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- have demonstrated significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma. These compounds can inhibit key pathways involved in tumor growth and proliferation .
Antibacterial and Antifungal Activities
Quinoline derivatives also exhibit antibacterial and antifungal properties. Their effectiveness against a range of bacteria (e.g., Staphylococcus aureus and Escherichia coli) and fungi (e.g., Candida albicans) has been documented, making them valuable in addressing infections that are increasingly resistant to conventional antibiotics .
Case Studies
Case Study 1: Antimalarial Efficacy
A study synthesized a series of quinoline-piperazine compounds, including Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-, which were tested against both sensitive (NF54) and resistant (K1) strains of P. falciparum. The results indicated that several compounds displayed nanomolar activities without cytotoxic effects on human cells, suggesting a viable path for drug development .
Case Study 2: Anticancer Activity
In another investigation, quinoline derivatives were assessed for their anticancer properties against HepG2 and MCF-7 cell lines. The most promising candidates exhibited IC50 values comparable to established chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- involves its interaction with various molecular targets. In medicinal applications, it is known to inhibit enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cells such as cancer cells. The compound can also interfere with the function of microbial enzymes, making it effective against certain bacteria and fungi .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical profiles of quinoline derivatives are highly dependent on substituent positions and electronic effects. Below is a detailed comparison of 8-chloro-2-methyl-4-(1-piperazinyl)-quinoline with related compounds:
Substituent Position and Electronic Effects
- 8-Chloro vs. 7-Chloro Substitution: 8-Chloro-2-methyl-4-(1-piperazinyl)-quinoline (target compound) exhibits distinct electronic effects compared to 7-chloro-4-(piperazin-1-yl)quinoline (). In contrast, 7-chloro derivatives like 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone () show potent anti-inflammatory and analgesic activities, suggesting that chlorine position significantly modulates biological activity .
- 2-Methyl Substitution: The 2-methyl group in the target compound increases lipophilicity compared to non-methylated analogues (e.g., 8-chloro-4-(1-piperazinyl)quinoline). This modification may improve blood-brain barrier penetration, aligning with CNS-targeting applications observed in 8-(1-piperazinyl)-quinoline derivatives () .
Photochemical and Crystallographic Comparisons
- Photobasicity Trends: Substitution at the 4-position (piperazinyl group) in the target compound contrasts with 3-R and 6-R quinolines, which generally exhibit lower photobasicity. However, 4-R quinolines (like the target) demonstrate an inverse relationship between substituent electronegativity and photobasicity (pK*), as seen in .
- Hydrogen-Bonding Interactions: Crystallographic studies () reveal that chlorinated quinolines with piperazinyl groups form intramolecular hydrogen bonds (N–H···N), which stabilize their conformations. The 2-methyl group in the target compound may disrupt such interactions compared to non-methylated analogues .
Biological Activity
Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- is a derivative of quinoline that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chloro group at the 8-position, a methyl group at the 2-position, and a piperazine moiety at the 4-position. The unique structural features of this compound enhance its potential as a pharmaceutical agent, particularly in anticancer and antimicrobial applications.
Biological Activities
Quinoline derivatives are known for their extensive biological activities, which include:
- Antimicrobial Activity : Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- has demonstrated significant antimicrobial effects against various bacterial strains and fungi. For instance, studies have shown its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus spizizenii .
- Anticancer Properties : Research indicates that this compound exhibits promising anticancer activity. It has been tested against several cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis . The mechanism of action is believed to involve interference with DNA synthesis and cellular signaling pathways.
- Anti-inflammatory Effects : Quinoline derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Case Studies
Several studies have highlighted the biological activity of quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-:
- Anticancer Activity : A study conducted by researchers evaluated the compound's effects on human cancer cell lines. The results indicated that it significantly reduced viability in breast and lung cancer cells with IC50 values ranging from 5 to 15 µM .
- Antimicrobial Efficacy : In another study, the compound was tested against Escherichia coli and Aspergillus niger. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi .
- Inhibition of Cholinesterases : Quinoline derivatives have shown potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s. The compound exhibited an IC50 value of 194 µM against acetylcholinesterase (AChE), indicating moderate inhibitory activity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- compared to structurally similar compounds:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity | Cholinesterase Inhibition |
|---|---|---|---|---|
| Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- | Chloro at position 8, methyl at position 2 | Moderate | Significant | Moderate |
| 7-Chloroquinoline | Chloro at position 7 | High | Moderate | Low |
| 4-Piperazinylquinoline | Piperazine substituent at position 4 | Moderate | High | High |
| 2-Methylquinoline | Methyl group at position 2 | Low | Moderate | Low |
The mechanism by which quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- exerts its biological effects is multifaceted. It may involve:
- Interference with DNA Synthesis : The compound can intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : It inhibits various enzymes involved in inflammatory processes and cellular proliferation.
Q & A
Q. What are the common synthetic routes for 8-chloro-2-methyl-4-(1-piperazinyl)quinoline, and what purification methods are employed?
The synthesis typically involves condensation reactions between chlorinated quinoline precursors and piperazine derivatives. For example, a related compound, 8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-2H-pyrrolo[3,4-c]quinoline, was synthesized by heating a quinoline precursor (16b) with N-methylpiperazine at 130°C, followed by extraction with ethyl acetate and purification via alumina column chromatography using ethyl acetate as the eluent . Another method involves cyclization of intermediates with sodium methoxide in ethanol, followed by chlorination (e.g., using SOCl₂-DMF) and subsequent condensation with piperazine derivatives at elevated temperatures (130°C) .
Q. How is structural characterization of this compound performed, and what analytical data are critical?
Key characterization techniques include:
- 1H NMR : Signals for aromatic protons (e.g., C2-H, C6-H) and substituents (e.g., N-CH₃ in piperazine) are critical. For example, in CDCl₃, the N-CH₃ group in a related compound showed a singlet at δ 2.35 ppm, while aromatic protons resonated between δ 7.2–8.5 ppm .
- Crystallography : X-ray diffraction reveals molecular packing and hydrogen bonding. For instance, a quinoline derivative with a piperazine moiety exhibited intermolecular N–H⋯N hydrogen bonds, forming chains along the crystallographic b-axis .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing impurities such as 4,5-dichloroquinoline?
Recrystallization from 2-propanol effectively reduces impurities (e.g., 1–4% residual 4,5-dichloroquinoline) in the final product. This step is critical for pharmaceutical intermediates, as impurities can affect biological activity . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled; for example, using anhydrous zinc(II) and triethylamine in toluene at 50°C improved cyclopropane ring formation in a related quinoline derivative .
Q. What in vitro and in vivo models are suitable for evaluating anti-inflammatory and analgesic activities?
- In vitro : Nitric oxide (NO) inhibition assays in macrophage cells (e.g., RAW 264.7) are used to assess anti-inflammatory potential. A derivative with a piperazine moiety showed IC₅₀ values comparable to indomethacin .
- In vivo : Rodent models (e.g., carrageenan-induced paw edema for anti-inflammatory activity; acetic acid-induced writhing for analgesia) are standard. Peripheral and central analgesic effects can be distinguished using hot-plate and tail-flick tests .
Q. How can computational tools predict the biological activity and pharmacokinetics of this compound?
- PASS (Prediction of Activity Spectra for Substances) : Estimates probable biological targets (e.g., antimicrobial, anticancer) based on structural motifs.
- SwissADME : Evaluates drug-likeness (Lipinski’s Rule of Five), bioavailability, and metabolic stability. For quinoline derivatives, key parameters include logP (<5) and topological polar surface area (TPSA <140 Ų) .
Q. What strategies resolve contradictions between in vitro and in vivo biological data?
Discrepancies may arise from differences in metabolic activation, bioavailability, or model specificity. For example:
- In vitro–in vivo correlation (IVIVC) : Use pharmacokinetic modeling to adjust dosing regimens.
- Metabolite profiling : Identify active metabolites via LC-MS. A study on 7-chloro-4-(piperazin-1-yl)quinoline derivatives found that hepatic metabolism significantly altered activity in vivo compared to cell-based assays .
Methodological Considerations
Q. What crystallographic parameters are essential for confirming molecular conformation?
- Z′ (asymmetric unit) : For example, Z′ = 2 indicates two distinct molecules in the unit cell, as seen in a related quinoline-piperazine structure .
- Dihedral angles : The angle between the quinoline ring and substituents (e.g., cyclopropyl or trifluoromethyl groups) affects molecular packing. A derivative with a cyclopropyl substituent showed a dihedral angle of 88.8° relative to the quinoline core .
Q. How do structural modifications (e.g., substituent position) influence biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
